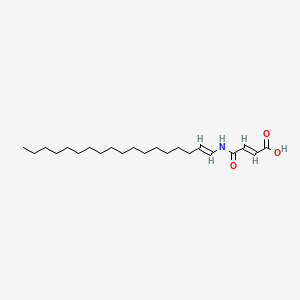
4-(Octadecenylamino)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(octadecenilamino)-4-oxo-2-butenoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Este compuesto se caracteriza por la presencia de un grupo octadecenilo unido al grupo amino y una porción de ácido butenoico. Es una molécula única debido a su larga cadena alifática y la presencia de grupos funcionales tanto amino como ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido 4-(octadecenilamino)-4-oxo-2-butenoico normalmente implica la reacción de octadecenilamina con anhídrido maleico. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El esquema general de reacción es el siguiente:
Paso 1: La octadecenilamina se hace reaccionar con anhídrido maleico en un disolvente orgánico como tolueno o diclorometano.
Paso 2: La mezcla de reacción se calienta a reflujo durante varias horas para facilitar la formación del enlace amida.
Paso 3: El producto se purifica posteriormente utilizando técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial: En un entorno industrial, la producción de ácido 4-(octadecenilamino)-4-oxo-2-butenoico se puede escalar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y mayores rendimientos. El uso de sistemas automatizados también garantiza la coherencia y reduce el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4-(octadecenilamino)-4-oxo-2-butenoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados hidroxilo.
Sustitución: Formación de amidas o ésteres sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-(octadecenilamino)-4-oxo-2-butenoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías de señalización celular.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de tensioactivos y emulsionantes debido a su naturaleza anfipática.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(octadecenilamino)-4-oxo-2-butenoico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. La larga cadena alifática le permite interactuar con las membranas lipídicas, lo que potencialmente afecta la fluidez de la membrana y la señalización.
Compuestos similares:
Ácido 4-(octadecilamino)-4-oxo-2-butenoico: Estructura similar pero con una cadena alifática saturada.
Ácido 4-(hexadecenilamino)-4-oxo-2-butenoico: Estructura similar pero con una cadena alifática más corta.
Singularidad: El ácido 4-(octadecenilamino)-4-oxo-2-butenoico es único debido a su combinación específica de grupos funcionales y la longitud de su cadena alifática. Esta combinación confiere propiedades fisicoquímicas distintas, lo que lo hace adecuado para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
4-(Octadecylamino)-4-oxo-2-butenoic acid: Similar structure but with a saturated aliphatic chain.
4-(Hexadecenylamino)-4-oxo-2-butenoic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness: 4-(Octadecenylamino)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the length of its aliphatic chain. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
93804-04-7 |
|---|---|
Fórmula molecular |
C22H39NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(E)-4-[[(E)-octadec-1-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(25)26/h17-20H,2-16H2,1H3,(H,23,24)(H,25,26)/b19-18+,20-17+ |
Clave InChI |
XIYWXKBSZXPHIL-LKRWSQIDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C/NC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC=CNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



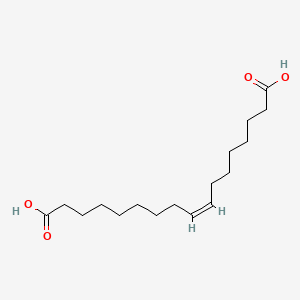

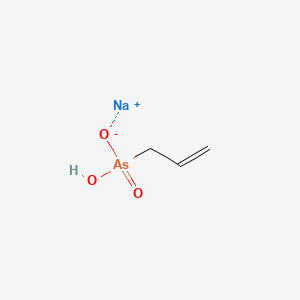

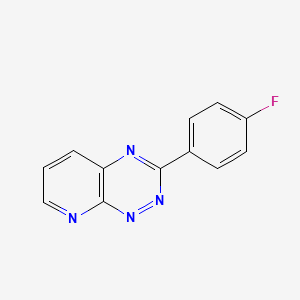
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
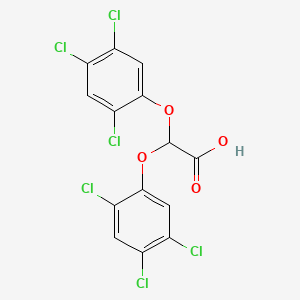

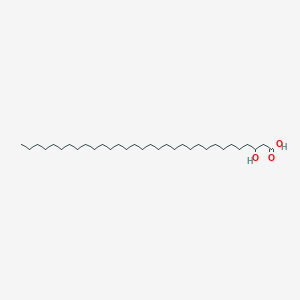
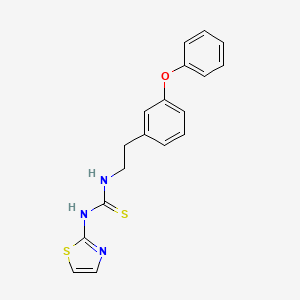

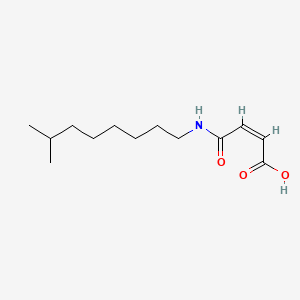
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
